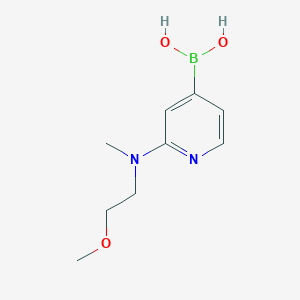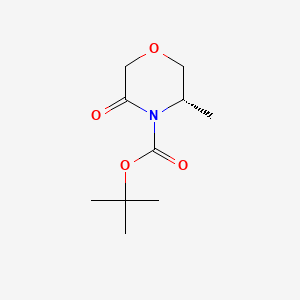
2-amino-3-methyl-N-naphthalen-2-ylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is used in various biochemical assays to study enzyme activities and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
H-VAL-BETANA is synthesized through the formal condensation of the carboxy group of L-valine with the amino group of 2-naphthylamine . The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for H-VAL-BETANA are not extensively documented, the general approach involves large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
H-VAL-BETANA primarily undergoes hydrolysis reactions catalyzed by aminopeptidases and valine arylamidases . These enzymes cleave the amide bond, releasing L-valine and β-naphthylamine.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using aminopeptidases or valine arylamidases.
Oxidation and Reduction:
Major Products
The major products formed from the hydrolysis of H-VAL-BETANA are L-valine and β-naphthylamine .
Scientific Research Applications
H-VAL-BETANA is widely used in scientific research, particularly in the fields of biochemistry and enzymology . Its primary applications include:
Enzyme Activity Assays: Used as a substrate to measure the activity of aminopeptidases and valine arylamidases.
Biochemical Studies: Helps in understanding the specificity and kinetics of enzyme-substrate interactions.
Drug Development: Utilized in screening assays to identify potential inhibitors of aminopeptidases, which could lead to the development of new therapeutic agents.
Mechanism of Action
H-VAL-BETANA exerts its effects by serving as a substrate for specific enzymes. The compound binds to the active site of aminopeptidases or valine arylamidases, where it undergoes hydrolysis . This enzymatic reaction releases L-valine and β-naphthylamine, which can be quantitatively measured to assess enzyme activity.
Comparison with Similar Compounds
Similar Compounds
L-Leucine β-naphthylamide: Similar in structure but contains leucine instead of valine.
L-Isoleucine β-naphthylamide: Contains isoleucine instead of valine.
L-Alanine β-naphthylamide: Contains alanine instead of valine.
Uniqueness
H-VAL-BETANA is unique due to its specific interaction with valine arylamidases and aminopeptidases . This specificity makes it a valuable tool in biochemical assays to study these enzymes’ activities and kinetics.
Properties
IUPAC Name |
2-amino-3-methyl-N-naphthalen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-10(2)14(16)15(18)17-13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,16H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGGZBHESVNMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 4-(4-methoxyphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13900969.png)




![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13900992.png)
![1-[(1R)-1-chloroethyl]naphthalene](/img/structure/B13900996.png)


![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutanecarbonitrile](/img/structure/B13901025.png)



![(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)
